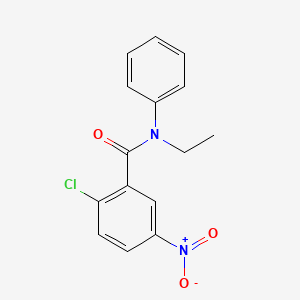

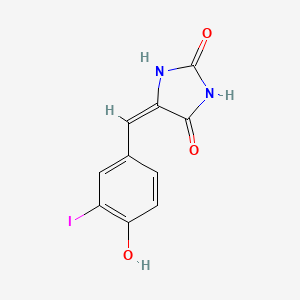

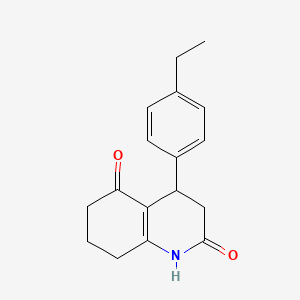

2-氯-N-乙基-5-硝基-N-苯甲酰苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide and its derivatives involves several chemical techniques, including the condensation and nitration reactions. For example, the synthesis and characterization of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been confirmed through physicochemical and spectral means, including IR, 1H NMR, and 13C NMR, showcasing a methodology that could be applied or adapted for the target compound (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide can be analyzed through spectroscopic methods and X-ray crystallography, similar to the analysis conducted on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized by H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

2-Chloro-N-ethyl-5-nitro-N-phenylbenzamide participates in various chemical reactions, including nucleophilic substitution and reduction. For instance, reactions involving the nitro group in similar compounds have shown high selectivity, leading to the formation of novel structures and demonstrating the compound's reactivity and potential for structural modifications (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

The physical properties of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, including melting point, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis of similar compounds provides insight into the packing, hydrogen bonding, and overall stability, which are crucial for understanding the physical behavior of the compound under various conditions (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, & Rangappa, 2008).

科学研究应用

抗癌和化学预防潜力

研究表明,2-氯-N-乙基-5-硝基-N-苯甲酰苯胺的衍生物,如 GW9662,作为癌症化学预防剂显示出巨大的希望。GW9662 是一种有效的 PPAR-γ 拮抗剂,已在动物模型中对其诱变性和药代动力学特征进行了评估。其诱变性取决于硝基还原,以及口服给药后形成 ACPB(5-氨基-2-氯-N-苯甲酰苯胺)等代谢物,表明其全身生物利用度主要以还原代谢物的形式存在。这指出了其在化学预防中的潜在用途,特别是作为 ER-α 阴性乳腺组织中的雌激素受体-α (ER-α) 诱导剂,尽管需要进一步的毒理学和生物利用度研究 (Kapetanovic 等,2012)。

合成和表征

2-氯-N-乙基-5-硝基-N-苯甲酰苯胺的各种衍生物的合成和表征已得到广泛研究。例如,为抗糖尿病应用合成的衍生物对 α-葡萄糖苷酶表现出显着的体外活性,突出了该化合物在产生药理活性衍生物方面的多功能性。分子对接和动态模拟研究进一步验证了这些衍生物的抑制潜力,计算机模拟 ADMET 结果表明有利的溶解度和吸收特征,符合 Lipinski 的 5 规则和 Veber 的规则 (Thakral 等,2020)。

分子工程

以 3-甲基-2-硝基苯甲酸为起始原料合成氯虫苯甲酰胺的研究,突出了该化合物在产生用于进一步化学反应的关键中间体中的作用。该过程涉及酯化、还原、氯化和氨解,最终生成 2-氨基-5-氯-N,3-二甲基苯甲酰胺,这是创建目标产物的重要中间体 (陈义芬等,2010)。

晶体工程

涉及 4-硝基苯甲酸·4-碘吡啶和 3,5-二硝基苯甲酸·4-碘吡啶配合物的,通过强氢键和弱卤素键介导的分子带的研究,展示了 2-氯-N-乙基-5-硝基-N-苯甲酰苯胺衍生物在晶体工程中的重要性。这些配合物展示了氢键和卤素键域中的结构绝缘,提供了利用羧酸⋯吡啶和碘⋯硝基杂合成子的晶体设计的见解 (Saha 等,2005)。

属性

IUPAC Name |

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWIYYWUBQXWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5556433.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)